Molecular Weight and Steric Bulk Differentiation Against Mono-Substituted Morpholines
The target compound (MW = 350.5 g/mol) exhibits a molecular weight increase of approximately 38% over 4-(diphenylmethyl)morpholine (MW ≈ 253.3 g/mol) and approximately 90% over 4-(pyrrolidine-1-carbonyl)morpholine (MW ≈ 184.2 g/mol), owing to the presence of both the benzhydryl and pyrrolidine amide substituents . This higher molecular weight directly impacts passive membrane permeability and CNS drug-likeness parameters, placing the compound beyond the traditional oral bioavailability space (MW > 350 Da) while increasing its steric footprint for protein target engagement [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 350.5 g/mol |
| Comparator Or Baseline | 4-(Diphenylmethyl)morpholine: 253.3 g/mol; 4-(Pyrrolidine-1-carbonyl)morpholine: 184.2 g/mol |
| Quantified Difference | +38% and +90% respectively vs. single-substituted analogues |
| Conditions | Calculated from molecular formula; cheminformatics MW determination |
Why This Matters
Procurement specifying CAS 2640896-64-4 ensures receipt of the higher-MW, dual-substituted scaffold whose physicochemical profile differs substantially from simpler analogues, critical for accurate SAR and forensic identification.
- [1] Lipinski, C.A. et al. (2001) 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings', Advanced Drug Delivery Reviews, 46(1-3), pp. 3–26. doi:10.1016/S0169-409X(00)00129-0. View Source
